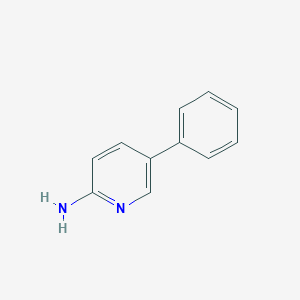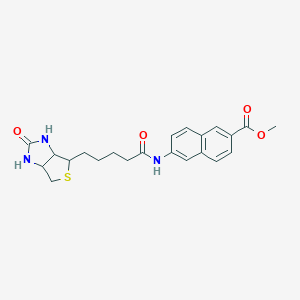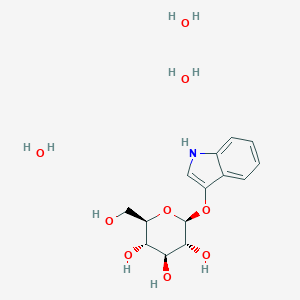
2-アミノ-5-フェニルピリジン
概要
説明
2-アミノ-5-フェニルピリジンは、分子式C11H10N2の複素環式芳香族アミンです。それは変異原性で知られており、タンパク質中のフェニルアラニンの熱分解によって生成されます。 この化合物は、焼きサバなどの特定の調理済み食品に見られ、発がん性がある可能性があります .
科学的研究の応用
2-アミノ-5-フェニルピリジンは、科学研究でいくつかの応用があります。
化学: それは、より複雑な複素環式化合物の合成におけるビルディングブロックとして使用されます。
生物学: その変異原性は、遺伝子変異とDNA相互作用を研究するのに役立つ化合物にします。
医学: その発がん性によって課題が生じますが、治療薬としての可能性を探求する研究が進められています。
Safety and Hazards
将来の方向性
作用機序
2-アミノ-5-フェニルピリジンの作用機序は、DNAとの相互作用を含み、変異につながります。それはDNA塩基と付加物を形成し、DNA複製中のエラーにつながる可能性のある構造変化を引き起こします。 この変異原性効果は、主に代謝活性化中に反応性中間体を形成する能力によるものです .
類似の化合物:
- 2-アミノ-4-フェニルピリミジン
- 2-アミノ-5-フェニルピラジン
- 2-アミノ-5-フェニル-1,3,4-オキサジアゾール
比較: 2-アミノ-5-フェニルピリジンは、その特定の構造のためにユニークであり、DNAとの安定な付加物を形成できます。類似の化合物と比較して、変異原性ポテンシャルが高く、発がん性のためにより頻繁に研究されています。 他の類似の化合物は、異なる反応性と用途を持つ可能性がありますが、複素環式芳香族アミンであるという共通の特徴を共有しています .
生化学分析
Biochemical Properties
It is known to be a mutagenic compound
Cellular Effects
Given its mutagenic properties , it may influence cell function by causing DNA damage, which could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As a mutagenic compound , it may interact with DNA and cause mutations, which could lead to changes in gene expression
準備方法
合成経路と反応条件: 2-アミノ-5-フェニルピリジンは、さまざまな方法で合成できます。一般的なアプローチの1つは、パラジウム触媒の存在下で2-ブロモピリジンとフェニルボロン酸を反応させることです。 別の方法には、酸性条件下での2-アミノベンジルアミンとアセトフェノンの環化が含まれます .
工業生産方法: 2-アミノ-5-フェニルピリジンの工業生産は、通常、高い収率と純度を確保するために最適化された反応条件を使用して、大規模合成を行います。 連続フロー反応器の使用と、結晶化やクロマトグラフィーなどの高度な精製技術は、工業環境では一般的です .
化学反応の分析
反応の種類: 2-アミノ-5-フェニルピリジンは、さまざまな化学反応を起こします。これには以下が含まれます。
酸化: 対応するN-酸化物を生成するために酸化できます。
還元: 還元反応は、それをさまざまなアミン誘導体に変化させることができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過酸があります。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤がしばしば使用されます。
生成される主な生成物:
酸化: N-酸化物の形成。
還元: 2次または3次アミンの形成。
類似化合物との比較
- 2-Amino-4-phenylpyrimidine
- 2-Amino-5-phenylpyrazine
- 2-Amino-5-phenyl-1,3,4-oxadiazole
Comparison: 2-Amino-5-phenylpyridine is unique due to its specific structure, which allows it to form stable adducts with DNA. Compared to similar compounds, it has a higher mutagenic potential and is more commonly studied for its carcinogenic properties. Other similar compounds may have different reactivity and applications, but they share the common feature of being heterocyclic aromatic amines .
特性
IUPAC Name |
5-phenylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPVIBHQRYFYSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187061 | |
| Record name | 5-Phenyl-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Amino-5-phenylpyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029747 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
33421-40-8 | |
| Record name | 5-Phenyl-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33421-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenyl-2-pyridinamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033421408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Phenyl-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-phenylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-5-PHENYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJY2E567LB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Amino-5-phenylpyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029747 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
136 - 137 °C | |
| Record name | 2-Amino-5-phenylpyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029747 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














